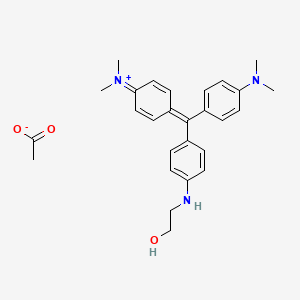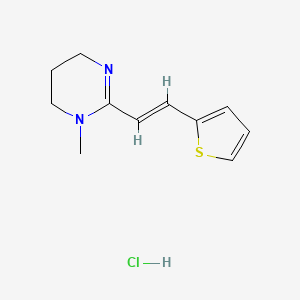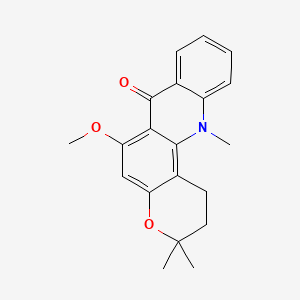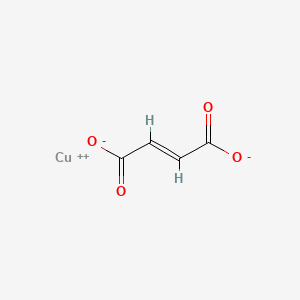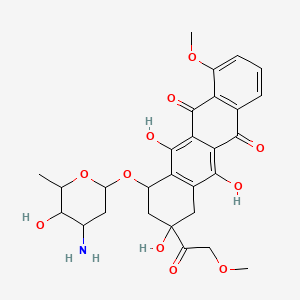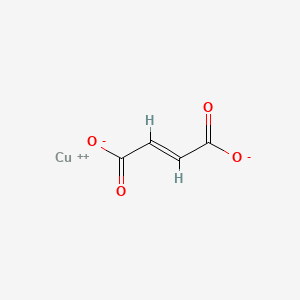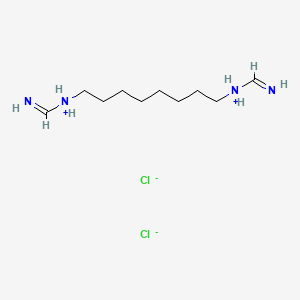
Octanediamidine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of octanediamidine, dihydrochloride involves the preparation of 1,10-bis-[4-(octylamino)-1-pyridinium]-decane dichloride . The process typically includes the reaction of 4-aminopyridine with octylamine, followed by the formation of the dihydrochloride salt . Industrial production methods focus on reducing preparation costs and minimizing impurities generated during the process .
Análisis De Reacciones Químicas
Octanediamidine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, affecting its antimicrobial properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Octanediamidine, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations.
Medicine: It is used as an antiseptic in medical procedures, wound care, and infection control.
Industry: It is employed in the formulation of disinfectants and antiseptic products.
Mecanismo De Acción
The mechanism of action of octanediamidine, dihydrochloride involves its interaction with the cell membranes of bacteria . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents .
Comparación Con Compuestos Similares
Octanediamidine, dihydrochloride is often compared with other antiseptics like chlorhexidine and phenoxyethanol . Unlike chlorhexidine, this compound has a faster action and does not contain carcinogenic impurities . It is also less expensive and has shown no resistance development . Similar compounds include:
Chlorhexidine: Another widely used antiseptic with slower action.
Phenoxyethanol: Often used in combination with this compound for enhanced antimicrobial activity.
This compound stands out due to its effectiveness, cost-efficiency, and lack of resistance development .
Propiedades
Número CAS |
63869-18-1 |
|---|---|
Fórmula molecular |
C10H24Cl2N4 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
methanimidoyl-[8-(methanimidoylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N4.2ClH/c11-9-13-7-5-3-1-2-4-6-8-14-10-12;;/h9-10H,1-8H2,(H2,11,13)(H2,12,14);2*1H |
Clave InChI |
FNEBSWMSLUMRDF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC[NH2+]C=N)CCC[NH2+]C=N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


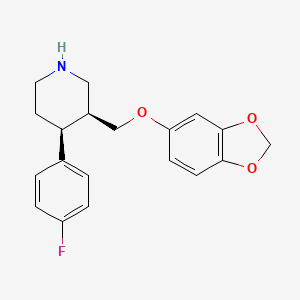
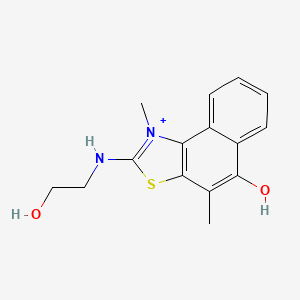
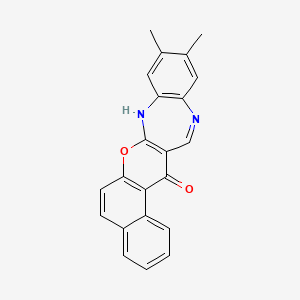
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

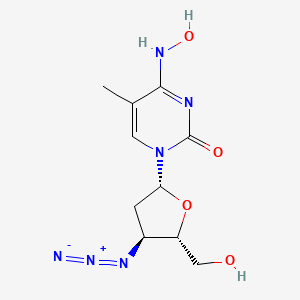
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
